molecular formula C17H19BrN4 B5218371 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline

4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline

Cat. No. B5218371
M. Wt: 359.3 g/mol
InChI Key: PSGJROZKQJPDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline, also known as BIMP, is a novel small molecule compound that has been extensively studied for its potential applications in scientific research. BIMP is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response.

Mechanism of Action

4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is a potent and selective inhibitor of CK1δ, which plays a crucial role in various cellular processes. CK1δ is a serine/threonine protein kinase that regulates the activity of various proteins by phosphorylation. 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline binds to the ATP-binding pocket of CK1δ and inhibits its activity, leading to the disruption of the cellular processes that are regulated by CK1δ.
Biochemical and Physiological Effects:
4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of CK1δ activity by 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has been shown to disrupt the circadian rhythm, activate the Wnt signaling pathway, and modulate the DNA damage response. 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has several advantages for lab experiments, including its potency and selectivity for CK1δ, its ability to disrupt the circadian rhythm and activate the Wnt signaling pathway, and its potential as an anti-cancer agent. However, there are also limitations to the use of 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline, including the development of more potent and selective CK1δ inhibitors, the identification of new targets and pathways regulated by CK1δ, and the development of therapies for circadian rhythm disorders, osteoporosis, and cancer. Additionally, the use of 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline in combination with other drugs or therapies may have synergistic effects and enhance its efficacy. Overall, 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has great potential for scientific research and the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthetic route has been described in a research article published by the team of scientists from the University of Oxford. In brief, the synthesis involves the reaction of 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine with N,N-diethylaniline in the presence of a palladium catalyst, followed by a series of purification steps to obtain the final product.

Scientific Research Applications

4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has been extensively studied for its potential applications in scientific research. One of the major areas of research is the circadian rhythm regulation, as CK1δ plays a crucial role in this process. 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has been shown to effectively inhibit CK1δ activity in vitro and in vivo, leading to the disruption of the circadian rhythm. This has potential implications for the treatment of circadian rhythm disorders, such as jet lag and shift work disorder.
Another area of research is the Wnt signaling pathway, which is involved in various cellular processes, including embryonic development and tissue regeneration. CK1δ has been shown to regulate the Wnt signaling pathway, and 4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has been shown to inhibit CK1δ activity, leading to the activation of the Wnt signaling pathway. This has potential implications for the development of therapies for diseases such as osteoporosis and cancer.

properties

IUPAC Name

4-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4/c1-4-22(5-2)13-8-6-12(7-9-13)16-20-15-10-14(18)11(3)19-17(15)21-16/h6-10H,4-5H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGJROZKQJPDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=NC(=C(C=C3N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline

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